5-Benzyl-2-hydroxybenzaldehyde

Medicinal chemistry Scaffold design Metabolic stability

Researchers requiring the authentic 5-benzyl-substituted salicylaldehyde scaffold for benzofuran cyclocondensation often face supply gaps for this C-C linked regioisomer. 5-Benzyl-2-hydroxybenzaldehyde (CAS 72375-01-0) is the designated intermediate (1A) per US 4,213,999 for preparing lipogenesis-inhibiting 5-benzylbenzofuran-2-carboxylic esters. - Direct C-C benzyl linkage (not O-linked) ensures correct reactivity for cyclocondensation with diethyl bromomalonate. - Serves as des-hydroxy parent scaffold for forkienin-inspired antitubercular SAR (MIC ≤ 26.0 µM against M. tuberculosis). - Offered as 97% purity with global shipping; confirm identity before use per supplier terms.

Molecular Formula C14H12O2
Molecular Weight 212.248
CAS No. 72375-01-0
Cat. No. B2615331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-hydroxybenzaldehyde
CAS72375-01-0
Molecular FormulaC14H12O2
Molecular Weight212.248
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2
InChIKeyFQNZXGZKHKUKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-hydroxybenzaldehyde — Key Intermediate for Lipogenesis Inhibitors & Ligands


5-Benzyl-2-hydroxybenzaldehyde (also referred to as 5-benzylsalicylaldehyde, CAS 72375-01-0) is a disubstituted benzaldehyde derivative with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . It belongs to the substituted salicylaldehyde class, characterized by a hydroxyl group at the 2-position and a benzyl substituent directly attached via a carbon–carbon bond at the 5-position of the aromatic ring [1]. The compound was first disclosed in US Patent 4,213,999 (Shell Oil Company) as a key synthetic intermediate (designated '1A') for the preparation of 5-substituted benzofuran-2-carboxylic acid esters that exhibit lipogenesis-inhibiting activity in mammals [1]. Sigma-Aldrich currently lists this compound (Catalog No. ASX00003) as part of its collection of unique chemicals for early discovery research; however, no vendor-collected analytical characterization data are provided, and the buyer assumes full responsibility for identity and purity verification .

Why Generic Analogs Cannot Replace 5-Benzyl-2-hydroxybenzaldehyde


The 5-benzyl substituent in 5-benzyl-2-hydroxybenzaldehyde is attached to the salicylaldehyde core via a direct sp³ carbon–carbon bond rather than an ether (C–O) linkage found in the commercially more common 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7). This C–C linkage confers significantly different chemical reactivity, metabolic stability, and conformational properties on the scaffold [1]. In the context of benzofuran-2-carboxylic acid ester synthesis, the 5-benzyl substitution pattern is explicitly required for the cyclocondensation pathway disclosed in US 4,213,999 to yield the bioactive lipogenesis inhibitors [1]. Substituting a benzyloxy (ether-linked) analog would produce a fundamentally different benzofuran product with altered electronic distribution at the 5-position, potentially abolishing the desired pharmacokinetic and pharmacodynamic properties. Furthermore, the compound serves as a direct structural mimetic of the naturally occurring antitubercular agent forkienin (2-hydroxy-5-(4-hydroxybenzyl)benzaldehyde), where the C–C benzyl linkage has been shown to be essential for anti-mycobacterial activity (MIC ≤ 26.0 µM against M. tuberculosis 90-221387) [2]. Generic replacement with an O-linked or unsubstituted analog cannot replicate this scaffold-specific bioactivity.

Differentiation Evidence: 5-Benzyl-2-hydroxybenzaldehyde vs. Analogs


Benzyl C–C vs. C–O Linkage Stability

5-Benzyl-2-hydroxybenzaldehyde (target) features a direct sp³ carbon–carbon bond connecting the benzyl substituent to the salicylaldehyde core at the 5-position. In contrast, 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7) and 2-benzyloxybenzaldehyde (CAS 5896-17-3) employ a benzyloxy ether (C–O–C) linkage [1][2]. The C–C bond in the target compound is resistant to hydrolytic and oxidative ether cleavage, whereas benzyloxy ethers undergo metabolic O-debenzylation via cytochrome P450 enzymes and chemical hydrolysis under acidic or hydrogenolytic conditions. No direct head-to-head metabolic stability data exist for the target compound; this differentiation is based on established class-level structure–metabolism relationships for C–C-linked vs. O-linked benzyl aromatic substituents [3].

Medicinal chemistry Scaffold design Metabolic stability

Exclusive Intermediate for Lipogenesis Inhibitor Benzofuran Esters

US Patent 4,213,999 explicitly teaches the use of 5-benzylsalicylaldehyde (designated '1A') as the sole intermediate for synthesizing ethyl 5-benzylbenzofuran-2-carboxylate (Compound 11), which exhibits lipogenesis-inhibiting activity in mammals [1]. The patent describes the conversion of 6.9 g of 5-benzylsalicylaldehyde (1A) with diethyl bromomalonate under basic conditions (K₂CO₃, 2-butanone, reflux) to yield the benzofuran ester (mp 47.5–48.5 °C) [1]. The closest comparator within the patent, 5-phenylsalicylaldehyde (5A, mp 98–99 °C), yields the corresponding ethyl 5-phenylbenzofuran-2-carboxylate. No benzyloxy (ether-linked) analog is disclosed as an alternative intermediate in this patent, indicating that the C–C benzyl linkage is structurally essential for the claimed lipogenesis inhibition activity [1]. Quantitative in vivo lipogenesis inhibition data are not disclosed in the patent; the claims are supported by compositional and method claims rather than numerical IC₅₀ or ED₅₀ values.

Lipogenesis inhibition Benzofuran synthesis Metabolic disorder

Structural Analogy to Antitubercular Forkienin

Forkienin (2-hydroxy-5-(4-hydroxybenzyl)benzaldehyde, CAS 906795-82-2), a natural product isolated from Microtropis fokienensis, is the closest known bioactive structural analog of 5-benzyl-2-hydroxybenzaldehyde [1]. Forkienin differs from the target compound only by the presence of a para-hydroxyl group on the benzyl ring. In the original isolation study, forkienin was reported to exhibit antitubercular activity with a MIC ≤ 26.0 µM against Mycobacterium tuberculosis 90-221387 in vitro [1]. While 5-benzyl-2-hydroxybenzaldehyde itself has not been tested in this assay, the structural homology establishes this compound as a logical scaffold for antitubercular SAR expansion [1][2]. The first total synthesis of forkienin (Singh et al., Journal of Chemical Research, 2008) demonstrated that the 5-benzyl-substituted salicylaldehyde core is synthetically accessible via a 4-step route, further supporting the feasibility of using 5-benzyl-2-hydroxybenzaldehyde as a starting point for medicinal chemistry optimization [2].

Antitubercular Natural product Mycobacterium tuberculosis

Availability & Physicochemical Comparison vs. Benzyloxy Analogs

5-Benzyl-2-hydroxybenzaldehyde (MW 212.24, C₁₄H₁₂O₂) is commercially available from Sigma-Aldrich (ASX00003) as part of a unique-chemicals discovery collection at a premium price point of approximately $1,250/g . Sigma-Aldrich explicitly states that no analytical data are collected for this product and that all sales are final . In comparison, the regioisomeric 2-benzyloxybenzaldehyde (CAS 5896-17-3, MW 212.25, C₁₄H₁₂O₂) is available from multiple vendors (Thermo Scientific/Alfa Aesar, Fisher Scientific) at substantially lower cost (~$50–100/g range) with full analytical characterization including melting point (46–47 °C) and boiling point (208 °C/19 mmHg) . 5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7, MW 228.24, C₁₄H₁₂O₃) is also widely available from vendors such as Angene Chemical and Alfa Chemistry [1]. The scarcity and premium pricing of 5-benzyl-2-hydroxybenzaldehyde reflect its limited production scale and the specialized nature of the C–C benzyl linkage synthesis (Reimer–Tiemann formylation of p-benzylphenol) compared to the simpler Williamson ether synthesis used for benzyloxy analogs.

Procurement Physicochemical properties Vendor comparison

ZnCl₂-Catalyzed Route to 5-Benzylated Salicylaldehydes

A foundational 1966 study demonstrated that salicylaldehyde undergoes zinc chloride-catalyzed electrophilic substitution with p-chlorobenzyl chloride to yield 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, a direct halogenated analog of 5-benzyl-2-hydroxybenzaldehyde [1]. The study established that 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde serves as a convenient intermediate for synthesizing coumarin and coumarone (benzofuran) derivatives bearing the p-chlorobenzyl substituent, which were required for testing spasmolytic and growth-regulating biological activities [1]. This methodology validates the general synthetic accessibility of 5-benzylated salicylaldehydes and demonstrates the utility of this scaffold class for heterocyclic compound library construction. The target compound (5-benzyl-2-hydroxybenzaldehyde) can be considered the parent unsubstituted member of this 5-benzylated salicylaldehyde series.

Organic synthesis Salicylaldehyde functionalization Coumarin precursors

Recommended Applications for 5-Benzyl-2-hydroxybenzaldehyde


Lipogenesis Inhibition via 5-Benzylbenzofuran Esters

Per the explicit teachings of US Patent 4,213,999, 5-benzylsalicylaldehyde (1A) is the designated intermediate for preparing ethyl 5-benzylbenzofuran-2-carboxylate and related esters via cyclocondensation with diethyl bromomalonate under basic conditions (K₂CO₃, 2-butanone, reflux) [1]. This application is most relevant for research groups investigating lipid metabolism disorders, obesity, or agricultural applications targeting leaner carcass composition in livestock. The 5-benzyl substitution pattern is structurally required for the claimed lipogenesis-inhibiting activity, and the patent disclosure provides a reproducible synthetic protocol using 6.9 g of the aldehyde intermediate [1].

Antitubercular SAR via Forkienin Analogs

The structural homology between 5-benzyl-2-hydroxybenzaldehyde and the antitubercular natural product forkienin (2-hydroxy-5-(4-hydroxybenzyl)benzaldehyde, MIC ≤ 26.0 µM against M. tuberculosis 90-221387) establishes this compound as the ideal des-hydroxy parent scaffold for systematic SAR exploration [2][3]. Researchers can use 5-benzyl-2-hydroxybenzaldehyde as a starting material to probe the contribution of benzyl ring hydroxylation (ortho-, meta-, para-) to antimycobacterial potency, leveraging the established total synthesis route for forkienin analogs [3].

Schiff Base Ligands for Transition Metal Complexation

As a salicylaldehyde derivative with a free 2-hydroxyl and 1-formyl group, 5-benzyl-2-hydroxybenzaldehyde can undergo Schiff base condensation with primary amines to generate bidentate (NO) or tridentate (ONO) ligands for transition metal coordination [4]. The 5-benzyl substituent introduces steric bulk and lipophilicity that modulates the geometry, nuclearity, and solubility of the resulting metal complexes compared to unsubstituted salicylaldehyde or 5-nitro/5-methoxy-substituted analogs. This scaffold is relevant for researchers developing copper(II), manganese(II), or iron(II/III) complexes for catalytic oxidation, superoxide scavenging, or anticancer applications [4].

CycloSaligenyl Phosphitylating Reagent for Nucleotide Prodrugs

5-Benzyl-2-hydroxybenzaldehyde represents a 5-substituted salicylaldehyde scaffold that could be adapted for solid-phase cycloSaligenyl phosphitylating reagent development, analogous to the methodology described for 5-hydroxysalicylaldehyde-derived polymer-bound reagents used in nucleoside mono-, di-, and triphosphoramidate synthesis [5]. The benzyl substituent at the 5-position may offer advantages in tuning the hydrolytic stability and activation kinetics of the resulting phosphitylating intermediates compared to hydroxyl- or methoxy-substituted analogs, though direct comparative data for this specific compound remain absent from the published literature [5].

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